molecular formula C6H7N3OS B11915134 2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one CAS No. 16372-06-8

2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one

Cat. No.: B11915134
CAS No.: 16372-06-8
M. Wt: 169.21 g/mol
InChI Key: VITZTEXYFPRXOV-UHFFFAOYSA-N
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Description

2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family This compound is characterized by a fused ring system containing both pyrrole and pyrimidine rings, with a thioxo group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 4-pyrimidylhydrazones with 2-bis(methylthio)methyleneaminopyrrole-3-carbonitrile . This reaction typically requires high temperatures and specific reaction conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted pyrrolopyrimidines

Scientific Research Applications

2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one is unique due to the presence of the thioxo group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new bioactive molecules and materials.

Properties

CAS No.

16372-06-8

Molecular Formula

C6H7N3OS

Molecular Weight

169.21 g/mol

IUPAC Name

2-sulfanylidene-1,5,6,7-tetrahydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C6H7N3OS/c10-5-3-1-2-7-4(3)8-6(11)9-5/h1-2H2,(H3,7,8,9,10,11)

InChI Key

VITZTEXYFPRXOV-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=O)NC(=S)N2

Origin of Product

United States

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